molecular formula C18H31ClN2O5S B601425 Dehydro Clindamycin CAS No. 909032-77-5

Dehydro Clindamycin

Cat. No. B601425
CAS RN: 909032-77-5
M. Wt: 422.97
InChI Key:
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Description

Dehydro Clindamycin is a derivative of Clindamycin, a medication used for the treatment of numerous infections . It is a semi-synthetic lincosamide antibiotic .


Synthesis Analysis

The synthesis of Clindamycin involves several steps. The process starts with lincomycin hydrochloride as a basic raw material and uses low-C halogenated hydrocarbon as a solvent to finish the chlorination reaction. This is followed by a hydrolysis reaction of sodium hydroxide in an aqueous phase. Finally, in a solvent system of acetone, a salt-forming reaction is performed on the clindamycin free alkali obtained in the previous step and hydrochloric acid. The reaction product is then crystallized to obtain clindamycin hydrochloride .


Molecular Structure Analysis

This compound has a molecular formula of C18H31ClN2O5S . Its structure includes a pyrrole ring, a chlorinated propyl group, and a sugar moiety with a sulfur atom .

Scientific Research Applications

  • Antibiotic Properties : Dehydro Clindamycin, also known as clindamycin, is effective against a range of bacteria, particularly anaerobic species, and is used in treating bacterial infections. It inhibits protein synthesis in sensitive bacteria and can be bactericidal at higher concentrations in vivo (Spížek & Řezanka, 2004).

  • Effects on Human Osteoblasts : Clindamycin has been studied for its effects on human osteoblasts, showing that lower concentrations stimulate cell metabolism, while higher levels (500 μg/ml) have cytotoxic effects. This highlights potential alterations in bone metabolism and has implications for local antibiotic administration (Naal et al., 2008).

  • Dental Applications : Clindamycin is a broad-spectrum antibiotic effective for the prophylactic treatment during dental procedures to prevent endocarditis. It is also an effective treatment option for dental infections due to its high oral absorption, significant tissue penetration, including bone, and stimulatory effects on the host immune system (Brook et al., 2005).

  • Treatment of Protozoal Diseases : It is used for treating important protozoal diseases like malaria, most effectively in combination with other antimicrobials like primaquine (Spížek & Řezanka, 2017).

  • Penetration in Central Nervous System : Studies on primates have measured levels of clindamycin in serum, cerebrospinal fluid, and brain tissue, highlighting its potential for treating various soft-tissue and parenchymal bacterial infections (Picardi et al., 1975).

  • Influence on Bile Acids in Rats : Clindamycin significantly reduces the formation of deoxycholic acid in rats, an effect that is diminished by concomitant administration of Lactobacillus delbrueckii and Streptococcus thermophilus. This has implications for microbial species in the intestine (Gustafsson et al., 1998).

  • Resistance Studies : Several studies have focused on the resistance to clindamycin, particularly in Staphylococcus aureus, highlighting the clinical challenges in the use of this antibiotic and the need for routine testing for inducible clindamycin resistance (Sasirekha et al., 2013).

  • Use in Obstetric and Gynecologic Infections : Clindamycin is effective in treating serious infections of the female genital tract due to its coverage against anaerobes, gram-positive cocci, and Chlamydia trachomatis (Zambrano, 1991).

  • Prevention of Spontaneous Preterm Birth : Clindamycin administered in early pregnancy in women with abnormal vaginal flora reduces the risk of spontaneous preterm birth at <37 weeks of gestation and late miscarriage (Lamont et al., 2011).

Mechanism of Action

Target of Action

Dehydro Clindamycin primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

This compound disrupts bacterial protein synthesis by binding to the 23S RNA of the 50S ribosomal subunit . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to this compound’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . By acting as a structural analog of these tRNA molecules, this compound impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .

Biochemical Pathways

This compound disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . By inhibiting protein synthesis, it disrupts the normal functioning of the bacterial cell, leading to its eventual death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Approximately 90% of an oral dose of Clindamycin hydrochloride capsules is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations attained within 45 minutes . The compound’s ADME properties significantly impact its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . It is effective in treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the discharge of pharmaceuticals and specific chemicals into the environment, especially at manufacturing sites, can accelerate antibiotic resistance . This is particularly relevant for antibiotics like this compound, which are produced on a large scale globally . Therefore, sustainable practices in the production and disposal of such antibiotics are crucial to prevent environmental contamination and the consequent spread of antibiotic resistance .

Safety and Hazards

Dehydro Clindamycin can cause serious eye irritation and may cause an allergic skin reaction. Repeated exposure may cause skin dryness or cracking . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of Dehydro Clindamycin research could involve exploring the potential of clindamycin derivatives with broad-spectrum antibacterial properties. The main goal would be to identify new antibacterial targets to lay the foundation for developing novel antimicrobial agents . Another direction could be the development of controlled drug delivery systems .

Biochemical Analysis

Biochemical Properties

Dehydro Clindamycin interacts with several enzymes, proteins, and other biomolecules. It has been found to have broad-spectrum antibacterial properties, interacting with multiple target proteins . One of these targets, the cell division protein FtsZ, is primarily located in the cyto and cyto_nucl compartments .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The mechanism of action of this compound involves binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation . This interaction results in changes in gene expression and enzyme activity, contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4/5 enzymes

Subcellular Localization

One of the protein targets of this compound, the cell division protein FtsZ, is primarily located in the cyto and cyto_nucl compartments .

properties

IUPAC Name

N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25)/t9?,11?,12?,13-,14-,15?,16?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQIGGGBJDZABU-VNCRYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747442
Record name Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909032-77-5
Record name Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is Dehydro Clindamycin and why is it relevant?

A1: this compound is an impurity identified in the raw material of Clindamycin Phosphate (CP) []. This means its presence could potentially impact the efficacy and safety of the final drug product.

Q2: How was this compound isolated and characterized?

A2: Researchers used a combination of techniques to isolate and characterize this compound. First, they employed Liquid Chromatography-Mass Spectrometry (LC-MS) to pinpoint the molecular weights of various impurities within the raw CP material. Then, they successfully isolated this compound using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) []. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [].

Q3: What is the significance of identifying this compound in Clindamycin Phosphate?

A3: This discovery is significant for several reasons. Firstly, it highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure drug safety and efficacy. Secondly, this finding allows for updates to official documentation like pharmacopoeias to include this compound as a known impurity. This helps establish better quality control standards for Clindamycin Phosphate production [].

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